4-Hydroxy-2-pyrrolidone
CAS No.: 25747-41-5
Cat. No.: VC21107454
Molecular Formula: C4H7NO2
Molecular Weight: 101.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25747-41-5 |
---|---|
Molecular Formula | C4H7NO2 |
Molecular Weight | 101.1 g/mol |
IUPAC Name | 4-hydroxypyrrolidin-2-one |
Standard InChI | InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) |
Standard InChI Key | IOGISYQVOGVIEU-UHFFFAOYSA-N |
SMILES | C1C(CNC1=O)O |
Canonical SMILES | C1C(CNC1=O)O |
Introduction
Physical and Chemical Properties
Physical Properties
The physical properties of 4-Hydroxy-2-pyrrolidone have been extensively studied, particularly its melting behavior and crystallization characteristics. Table 1 summarizes key physical properties of the compound and its enantiomers.
The melting point phase diagram of (R)- and (S)-4-hydroxy-2-pyrrolidone has been determined using differential scanning calorimetry, providing valuable information about the thermal behavior of this compound . These studies have revealed that the racemic mixture and the pure enantiomers have distinct melting points, which is characteristic of a racemic conglomerate .
Crystalline Properties
Detailed analysis of the crystalline nature of 4-Hydroxy-2-pyrrolidone has been conducted using various analytical techniques. Solid-state FTIR spectroscopy and powder X-ray diffraction have been employed to characterize the racemic mixture and compare it with the pure enantiomers . These studies have conclusively demonstrated that (+/-)-4-hydroxy-2-pyrrolidone forms a racemic conglomerate rather than a racemic compound or solid solution .
The ternary phase diagram of (R)- and (S)-4-hydroxy-2-pyrrolidone with isopropanol has been constructed at various temperatures (15, 20, 25, and 35°C), providing valuable information for separation and purification processes . The solubility and supersolubility diagrams in isopropanol have also been determined over a temperature range of 4-35°C, facilitating the development of crystallization-based separation methods .
Chemical Reactivity
4-Hydroxy-2-pyrrolidone exhibits diverse chemical reactivity due to its functional groups. The compound undergoes various chemical reactions, including:
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Oxidation reactions, which can form corresponding lactones or carboxylic acids under specific conditions
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Reduction reactions, which can convert it into different pyrrolidone derivatives
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Substitution reactions, where the hydroxyl group can be replaced with other functional groups through nucleophilic substitution
This diverse reactivity makes 4-Hydroxy-2-pyrrolidone a valuable building block in organic synthesis, particularly for the construction of more complex molecules with specific biological activities.
Synthesis Methods
Racemic Synthesis
Several methods for the synthesis of racemic 4-Hydroxy-2-pyrrolidone have been developed and reported in the literature. These methods typically involve the cyclization of appropriate precursors to form the five-membered ring structure. Common approaches include:
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Synthesis from 4-chloro-3-hydroxybutanoic ester, which involves hydrolysis to obtain the corresponding carboxylic acid, followed by cyclization
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Protection of the hydroxyl group of 4-chloro-3-hydroxybutanoic ester by esterification with a lower carboxylic acid, followed by cyclization with ammonia
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Reaction of 4-halogeno-3-hydroxybutyrate with an alkali metal or alkaline earth metal
These synthetic routes provide access to racemic 4-Hydroxy-2-pyrrolidone in reasonable yields, which can be further resolved into individual enantiomers if needed for specific applications.
Stereoselective Synthesis
The synthesis of optically active 4-Hydroxy-2-pyrrolidone is particularly important for pharmaceutical applications where specific stereochemistry is required. Several stereoselective synthesis methods have been developed, including:
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Asymmetric hydrogenation using ruthenium-based catalysts with chiral ligands such as BINAP
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Enzymatic approaches using yeast reduction, although these have been noted to have certain disadvantages
A particularly efficient method for the synthesis of (S)-4-Hydroxy-2-pyrrolidone involves a one-pot reaction sequence as outlined in Table 2:
Step | Reaction | Conditions | Catalyst | Reference |
---|---|---|---|---|
1 | Asymmetric hydrogenation | 50°C, H2 (30 atm), 17h | Ru(R)-BINAP)2 | |
2 | Hydrogenolysis | 25°C, H2 (4-6 atm), 4.5h | 5% Pd/C | |
3 | Cyclization | 60°C, 8h | - |
This one-pot approach provides (S)-4-Hydroxy-2-pyrrolidone with excellent optical purity (100% e.e.) and good yield (77.3%) .
Purification and Resolution
The purification and resolution of 4-Hydroxy-2-pyrrolidone enantiomers have been extensively studied. Preferential crystallization has been successfully employed for the optical resolution of (+/-)-4-hydroxy-2-pyrrolidone . This approach takes advantage of the compound's nature as a racemic conglomerate, where spontaneous resolution can occur under appropriate crystallization conditions.
The process typically involves:
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Dissolution of the racemic mixture in a suitable solvent (e.g., isopropanol)
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Selective crystallization of one enantiomer using seed crystals
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Separation of the crystals by filtration
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Recovery of the other enantiomer from the mother liquor
This method provides an efficient approach to obtaining optically pure 4-Hydroxy-2-pyrrolidone enantiomers for further applications.
Biological Activity and Applications
Role in Medicinal Chemistry
4-Hydroxy-2-pyrrolidone serves as a crucial building block in medicinal chemistry, particularly for the development of pharmaceutical compounds. Its unique structure makes it valuable for the construction of complex organic molecules with specific biological activities. The compound is known to be an important intermediate in the synthesis of various γ-amino acids (GABA) and substituted 2-pyrrolidinones, which have numerous applications in neuropharmacology.
Research has shown that 4-Hydroxy-2-pyrrolidone and its derivatives possess various biological activities, making them attractive candidates for drug development. The compound's ability to interact with specific biological targets is primarily facilitated by its hydroxyl group, which forms hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Antimicrobial Properties
Emerging research indicates that derivatives of 4-Hydroxy-2-pyrrolidone possess antimicrobial properties against various pathogens. Studies have demonstrated that certain modified compounds have shown moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
The antimicrobial activity profile of 4-Hydroxy-2-pyrrolidone derivatives is summarized in Table 3:
Bacterial Type | Organism | Activity Level | MIC Range (μM) | Reference |
---|---|---|---|---|
Gram-positive | Staphylococcus aureus (including MRSA) | Moderate | 1.56-25 | |
Gram-positive | Bacillus subtilis | Moderate | 1.56-25 | |
Gram-positive | Clostridium perfringens | Moderate | 1.56-25 | |
Gram-negative | Ralstonia solanacarum | Limited | - | |
Gram-negative | Escherichia coli | None significant | - | |
Gram-negative | Pseudomonas aeruginosa | None significant | - |
These findings suggest potential applications in developing new antibacterial agents, particularly against resistant Gram-positive bacteria.
Neuroprotective Effects
Studies have indicated that 4-Hydroxy-2-pyrrolidone may have neuroprotective effects, reducing cell death and oxidative stress in neuronal cells exposed to harmful conditions. Research published in Frontiers in Neuroscience has demonstrated that treatment with this compound led to a significant reduction in cell death and markers of oxidative damage compared to controls.
The neuroprotective mechanism appears to involve:
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Reduction of oxidative stress
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Modulation of cellular signaling pathways
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Protection against excitotoxic damage
These properties make 4-Hydroxy-2-pyrrolidone a promising candidate for the development of therapeutics for neurological disorders characterized by oxidative stress and neuronal cell death.
Enzyme Inhibition
4-Hydroxy-2-pyrrolidone has demonstrated potential as an enzyme inhibitor, making it valuable for various biochemical applications. The compound can interact with specific enzymes, potentially blocking their activity through binding at active sites. Research has shown that it can significantly reduce oxidative damage markers in neuronal cells, suggesting interaction with enzymes involved in oxidative stress pathways.
The mechanism of enzyme inhibition primarily involves:
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Formation of hydrogen bonds with amino acid residues in the enzyme active site
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Steric interference with substrate binding
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Allosteric modulation of enzyme activity
These properties make 4-Hydroxy-2-pyrrolidone a valuable tool for studying enzyme function and developing potential therapeutic agents targeting specific enzymatic pathways.
Research Applications and Characterization
Crystallization Studies
Detailed crystallization studies of 4-Hydroxy-2-pyrrolidone have provided valuable insights into its physical properties and behavior in solution. The solubility and supersolubility diagrams in isopropanol have been determined over a temperature range of 4-35°C, facilitating the development of crystallization-based separation methods .
These studies have revealed that the compound's crystallization behavior is significantly influenced by:
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Temperature
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Solvent composition
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Presence of seed crystals
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Stirring rate and other physical parameters
Understanding these factors is crucial for developing efficient purification processes and for the resolution of racemic mixtures into pure enantiomers.
Thermodynamic Analysis
Thermodynamic analysis of 4-Hydroxy-2-pyrrolidone has provided valuable information about its energy states and phase transitions. The enthalpies of fusion of (R)-4-hydroxy-2-pyrrolidone and (+/-)-4-hydroxy-2-pyrrolidone have been calculated using thermodynamic data . Additionally, the entropy of mixing of (R)- and (S)-4-hydroxy-2-pyrrolidone has been determined, providing insights into the energetics of the racemic mixture .
These thermodynamic parameters are essential for understanding the compound's behavior under various conditions and for optimizing processes such as crystallization, purification, and resolution.
Spectroscopic Analysis
Various spectroscopic techniques have been employed to characterize 4-Hydroxy-2-pyrrolidone and its derivatives. Solid-state FTIR spectroscopy has been used to analyze the vibrational modes of the compound, providing information about its functional groups and intermolecular interactions . Powder X-ray diffraction has been employed to study the crystalline structure, confirming the nature of the racemic mixture as a conglomerate .
These spectroscopic analyses provide valuable information about:
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Molecular structure and conformation
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Intermolecular interactions in the solid state
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Crystalline packing arrangements
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Polymorphic forms and phase transitions
This information is crucial for various applications, from pharmaceutical development to materials science.
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